5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine
Description
5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a trifluoromethoxy (-OCF₃) substituent at position 2. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in agrochemicals and pharmaceuticals, while bromine and methyl groups influence reactivity and steric effects .
Properties
IUPAC Name |
5-bromo-3-methyl-2-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-4-2-5(8)3-12-6(4)13-7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWGRUPQNBOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240313 | |
| Record name | Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-94-0 | |
| Record name | Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-bromo-3-methyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine typically involves the bromination of 3-methyl-2-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 5-amino-3-methyl-2-(trifluoromethoxy)pyridine or 5-alkoxy-3-methyl-2-(trifluoromethoxy)pyridine.
Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine depends on the specific application and the target molecule
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
Coordination with Metal Catalysts: In coupling reactions, it coordinates with palladium catalysts to facilitate the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
*Calculated based on molecular formula C₇H₅BrF₃NO.
Key Findings
Steric Considerations : The methyl group at position 3 introduces moderate steric hindrance, which may slow down nucleophilic aromatic substitution compared to unsubstituted analogs .
Applications : Trifluoromethoxy-substituted pyridines are prevalent in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to their resistance to metabolic degradation .
Biological Activity
5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This compound features a pyridine ring substituted with bromine and a trifluoromethoxy group, contributing to its unique chemical properties and biological effects. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it particularly interesting for drug development and agricultural applications.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6BrF_3N\O . The structural features include:
- Bromine atom : Located at the 5-position of the pyridine ring.
- Trifluoromethoxy group : Contributes to its enhanced biological activity by improving binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group plays a crucial role in:
- Enhancing metabolic stability : This leads to improved bioavailability in biological systems.
- Forming stable complexes : The compound interacts through various types of chemical bonds, influencing biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds containing trifluoromethyl groups often display enhanced antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth associated with specific oncogenes. Its mechanism involves disrupting crucial biochemical pathways that cancer cells rely on for proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially by modulating inflammatory pathways through interaction with specific receptors.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimycobacterial Activity : A study conducted on similar trifluorinated compounds revealed their effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar activity .
- Pharmacological Screening : High-throughput screening methods have identified this compound as a promising candidate in drug discovery programs aimed at targeting specific proteins involved in disease mechanisms .
- Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of the trifluoromethoxy group significantly enhances the pharmacological profile of compounds compared to their non-fluorinated analogs, reinforcing the importance of this substitution in drug design .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their respective features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | Bromine at the 2-position; similar trifluoromethyl group | Moderate antimicrobial activity |
| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine instead of bromine; different position | Limited data on biological activity |
| 2-Iodo-5-(trifluoromethyl)pyridine | Iodine substitution; similar reactivity profile | Antimicrobial potential noted |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-3-methyl-2-(trifluoromethoxy)pyridine, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core. For example, bromination of 3-methyl-2-(trifluoromethoxy)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C can achieve regioselectivity at the 5-position . Control of reaction temperature and stoichiometry is critical to minimize di-substitution. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : , , and NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for pyridine H-6, δ ~55 ppm for CFO in NMR) .
- LC-MS : To verify molecular ion [M+H] at m/z 270.0 (calculated for CHBrFNO).
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br/F ratios .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) in a fume hood. The bromine and trifluoromethoxy groups may pose inhalation/skin irritation risks. Store at 2–8°C under inert atmosphere to prevent decomposition .
- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 can determine bond lengths/angles (e.g., C-Br ~1.89 Å, C-O-CF ~1.34 Å). For twinned crystals, SHELXD is recommended for structure solution . Thermal ellipsoid plots (ORTEP-III) visualize anisotropic displacement parameters .
Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron density at C-5 (highest Fukui index for electrophilic attack).
- Solubility Prediction : LogP ~2.1 (from ) suggests moderate solubility in THF/DMF, ideal for Pd-catalyzed couplings .
- Experimental Validation : Monitor reaction progress via NMR (disappearance of H-6 proton at δ 8.2 ppm) .
Q. How to address contradictions in spectral data during characterization?
- Methodological Answer :
- Case Study : If NMR shows unexpected peaks, compare with computed spectra (ChemDraw or ACD/Labs). For rotational isomers (e.g., trifluoromethoxy group), variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve splitting .
- X-ray Validation : Resolve ambiguity by correlating SC-XRD data with spectroscopic results .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Optimization Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
